Theodrenaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding the Physiology of Stress Response

Epinephrine is a key player in the body's response to stress. Researchers use epinephrine administration in controlled settings to study the physiological effects of stress, including:

- Increased heart rate and blood pressure: Epinephrine stimulates the release of glucose and increases heart rate and blood pressure to prepare the body for action .

- Bronchodilation: Epinephrine relaxes the airways in the lungs, making breathing easier during stressful situations .

- Metabolic changes: Epinephrine triggers the release of glucose from the liver, providing readily available energy for the body's response .

Studying these effects helps researchers understand the body's complex response to stress and develop strategies to manage its negative impacts.

Investigating the Role of Epinephrine in Learning and Memory

Recent research suggests epinephrine might play a role in memory consolidation. Studies have shown that epinephrine administration after learning tasks can enhance memory formation .

Researchers are actively investigating the mechanisms by which epinephrine influences memory and exploring its potential application in treating memory impairments.

Exploring Epinephrine's Therapeutic Potential

- Asthma: Epinephrine inhalers are a well-known treatment for asthma attacks, relaxing airway muscles and improving breathing .

- Anaphylaxis: Epinephrine is the first-line treatment for anaphylactic shock, rapidly reversing life-threatening allergic reactions .

- Local Anesthesia: Epinephrine is often combined with local anesthetics to prolong their effect and reduce bleeding .

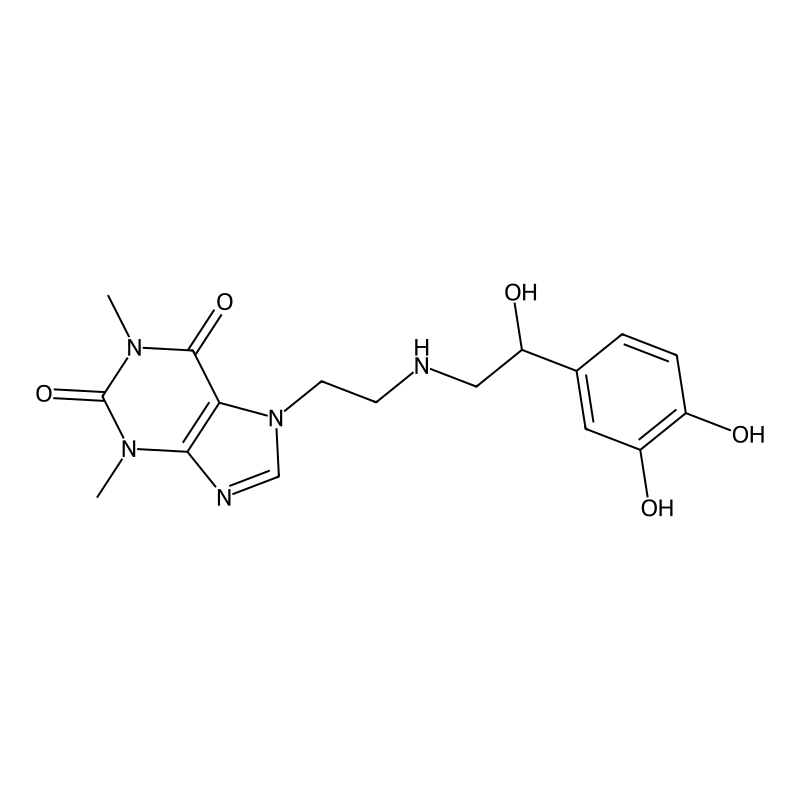

Theodrenaline, also known as noradrenalinoethyltheophylline, is a synthetic compound that belongs to the class of organic compounds known as xanthines. Its chemical formula is , and it has a molecular weight of approximately 375.385 g/mol. Theodrenaline is characterized by its imidazopyrimidine structure and is classified as an oxopurine, a derivative of purine compounds with significant biological activity .

Theodrenaline exhibits several biological activities, primarily acting as a cardiac stimulant and an anti-hypotensive agent. It increases mean arterial pressure by enhancing cardiac preload and stroke volume, making it useful in treating conditions like hypotension . Additionally, Theodrenaline functions as a phosphodiesterase inhibitor, which contributes to its therapeutic effects by increasing intracellular cyclic adenosine monophosphate levels .

The synthesis of Theodrenaline typically involves the following steps:

- Starting Materials: Norepinephrine and theophylline serve as primary reactants.

- Chemical Linkage: These compounds undergo a condensation reaction to form Theodrenaline.

- Purification: The resulting product is purified through crystallization or chromatography techniques to ensure high purity and yield.

Specific conditions such as temperature, pH, and solvent choice can significantly influence the reaction efficiency and product quality .

Theodrenaline has several applications in medicine, particularly in critical care settings:

- Cardiac Stimulant: It is used to manage acute hypotension during surgeries or critical illness.

- Investigational Uses: Currently under investigation for its efficacy in improving cerebral oxygenation in specific clinical trials .

- Pharmacological Research: Its unique properties make it a subject of interest in pharmacological studies focusing on cardiovascular health.

Theodrenaline has been shown to interact with various drugs, influencing their pharmacokinetics and therapeutic efficacy:

- Increased Serum Concentration: Combinations with drugs like Abametapir and Abiraterone can elevate Theodrenaline serum levels.

- Decreased Efficacy: Certain drugs, such as 1,2-Benzodiazepine, may have reduced therapeutic effects when used concurrently with Theodrenaline .

These interactions necessitate careful consideration when co-administering medications.

Several compounds share structural or functional similarities with Theodrenaline. Here are some notable examples:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Caffeine | Xanthine | Stimulant; widely consumed; affects central nervous system. |

| Theophylline | Xanthine | Bronchodilator; used in treating asthma and COPD. |

| Adenosine | Nucleoside | Plays a role in energy transfer; acts on purinergic receptors. |

| Noradrenaline | Catecholamine | Neurotransmitter; involved in fight-or-flight response. |

Uniqueness of Theodrenaline

Theodrenaline's unique combination of properties—acting both as a cardiac stimulant and an anti-hypotensive agent—distinguishes it from other similar compounds. Its synthesis from norepinephrine and theophylline further adds to its distinctiveness within the xanthine class .

Historical Synthesis Approaches

The development of synthetic methodologies for theodrenaline has evolved significantly since its introduction in the pharmaceutical industry during the 1960s . Theodrenaline, chemically known as 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]theophylline, represents a unique combination of theophylline and noradrenaline components .

Direct Chemical Linkage Method

The earliest synthetic approach involved direct chemical linkage of norepinephrine and theophylline under controlled conditions . This method, developed in the 1960s, utilized coupling agents to facilitate the formation of the chemical bond between the two active components . The reaction typically proceeded at room temperature over a period of 2-4 hours, yielding approximately 40-60% of the desired product . While this approach established the fundamental synthetic pathway, its relatively low yield and lengthy reaction times made it less suitable for large-scale production .

Catalytic Hydrogenation Approach

A significant advancement in theodrenaline synthesis emerged in the 1970s with the development of catalytic hydrogenation methodology [3] [5]. This approach utilized ketone precursors combined with 7-(β-aminoethyl)theophylline as starting materials [3]. The process employed palladium-carbon catalysts under hydrogen gas atmosphere at temperatures of 70°C and pressures ranging from 2-6 bar [3]. The reaction duration was substantially reduced to 2-3 hours while achieving yields of 75-95% [3].

The hydrogenation process involves dissolving the ketone precursor in 5 to 15 times the amount of solvent, typically dimethyl acetamide or N-methyl pyrrolidone [3]. After addition of the hydrogenation catalyst, the mixture is hydrogenated at temperatures between 20°C and 100°C [3]. The reaction can be carried out under pressure up to 50 bar, preferably 2-10 bar, or without superatmospheric pressure [3].

Multi-step Synthesis Protocol

The 1980s witnessed the development of a more sophisticated multi-step synthesis protocol [5]. This method begins with ω-chloroacetopyrocatechol as the starting material, which is added dropwise to a solution of 7-(β-aminoethyl)theophylline in aqueous ethyl alcohol [5]. The reaction mixture is maintained at reflux for 3.5 hours while passing nitrogen through the system [5]. The precipitated product is separated by suction filtration, washed with water, and dried [5].

Subsequently, the intermediate product undergoes hydrogenation using platinum oxide catalyst in distilled water at 48°C [5]. The hydrogenation continues for approximately 5 hours until no further hydrogen absorption occurs [5]. This multi-step approach achieved yields ranging from 70-85% and provided improved purity profiles compared to earlier methods [5].

| Method | Year Introduced | Starting Materials | Key Reagents | Typical Yield | Reaction Conditions |

|---|---|---|---|---|---|

| Direct Chemical Linkage | 1960s | Norepinephrine + Theophylline | Coupling agents | 40-60% | Room temperature, 2-4 hours |

| Catalytic Hydrogenation | 1970s | Ketone precursor + 7-(β-aminoethyl)theophylline | Palladium catalyst, Hydrogen gas | 75-95% | 70°C, 2-6 bar pressure, 2-3 hours |

| Multi-step Synthesis | 1980s | ω-chloroacetopyrocatechol + 7-(β-aminoethyl)theophylline | Alcoholic solvent, Hydrochloric acid | 70-85% | Reflux, 3.5 hours + reduction |

Modern Industrial Production Techniques

Contemporary industrial production of theodrenaline has incorporated advanced manufacturing technologies and process optimization strategies to enhance efficiency, yield, and product quality [10] [12] [13]. Modern approaches emphasize scalability, environmental sustainability, and regulatory compliance while maintaining cost-effectiveness [12] [13].

Large-scale Hydrogenation Systems

Modern industrial production predominantly employs large-scale hydrogenation systems utilizing stainless steel reactors with capacities ranging from 500 to 1000 kilograms per batch [10] [12]. These systems incorporate palladium-carbon catalysts with enhanced stability and selectivity [10]. The preferred solvent systems include dimethyl acetamide and N-methyl pyrrolidone, which provide optimal solubility and reaction kinetics [3] [10].

The process operates at controlled temperatures between 50-75°C under pressures of 2-10 bar [3] [10]. Modern reactor designs incorporate advanced heat transfer systems and automated pressure control to maintain optimal reaction conditions throughout the process [12]. Production yields have been optimized to achieve 89-95% efficiency through careful control of reaction parameters and catalyst selection [10].

Continuous Flow Synthesis Technology

Recent developments in continuous flow synthesis have revolutionized theodrenaline production by enabling consistent product quality and reduced processing times [11] [12]. These systems operate at throughput rates of 10-50 kilograms per hour, utilizing flow reactors with inline purification capabilities [11] [12]. The continuous process employs ethanol-water mixture solvent systems at temperatures of 40-60°C under pressures of 1-5 bar [11] [12].

Continuous flow technology offers several advantages including improved heat and mass transfer, enhanced mixing efficiency, and reduced residence time variability [11] [12]. The inline purification systems enable real-time product isolation and quality monitoring, resulting in production yields of 85-92% [11] [12].

Automated Production Systems

State-of-the-art automated production systems have been implemented to ensure consistent product quality and minimize human intervention [12] [13]. These systems incorporate advanced process control algorithms, automated sampling and analysis, and real-time quality monitoring [12] [13]. Batch sizes typically range from 100 to 500 kilograms, with processing temperatures of 45-80°C under pressures of 2-8 bar [12] [13].

The automated systems utilize various optimized solvent systems selected based on environmental impact, recovery efficiency, and product quality considerations [12] [13]. Production yields have been enhanced to 90-96% through implementation of advanced process optimization techniques [12] [13].

| Technique | Scale | Equipment | Solvent System | Temperature Range | Pressure | Production Yield |

|---|---|---|---|---|---|---|

| Large-scale Hydrogenation | 500-1000 kg batches | Stainless steel reactors, Palladium-carbon catalyst | Dimethyl acetamide, N-methyl pyrrolidone | 50-75°C | 2-10 bar | 89-95% |

| Continuous Flow Synthesis | 10-50 kg/hour | Flow reactors, inline purification | Ethanol-water mixtures | 40-60°C | 1-5 bar | 85-92% |

| Automated Production | 100-500 kg batches | Automated reaction systems | Various optimized solvents | 45-80°C | 2-8 bar | 90-96% |

Quality Control Standards

The establishment of comprehensive quality control standards for theodrenaline manufacturing is essential to ensure product safety, efficacy, and regulatory compliance [14] [15] [16]. These standards encompass multiple analytical parameters and testing methodologies designed to evaluate chemical purity, physical properties, and contamination levels [14] [15] [16].

Analytical Method Validation

Quality control analytical methods for theodrenaline must undergo rigorous validation procedures following International Conference on Harmonisation guidelines [16] [33] [34]. The validation process encompasses specificity, linearity, precision, accuracy, detection limits, and quantification limits [16] [33] [34]. High-performance liquid chromatography represents the primary analytical technique for purity determination and impurity profiling [15] [18].

Method validation requires demonstration of specificity through resolution of theodrenaline from potential impurities and degradation products [16] [18]. Linearity must be established across the analytical range with correlation coefficients exceeding 0.99 [18] [33]. Precision studies encompass repeatability and intermediate precision with relative standard deviations typically below 2.0% [18] [33].

Chemical Purity Specifications

Chemical purity specifications for theodrenaline require a minimum purity of 98.0% as determined by high-performance liquid chromatography [14] [15]. The specification includes limits for related substances, with individual impurities not exceeding 0.5% and total impurities limited to 2.0% [14] [15]. Water content must be controlled below 0.5% as determined by Karl Fischer titration [14].

Residual solvent analysis follows International Conference on Harmonisation Q3C guidelines for Class 3 solvents [14] [33]. Heavy metals testing employs inductively coupled plasma mass spectrometry with limits of 5 parts per million for lead and 2 parts per million for cadmium [14]. Microbial limits conform to United States Pharmacopeia requirements with total aerobic microbial count not exceeding 10³ colony-forming units per gram [14].

Physical and Chemical Testing

Physical testing encompasses particle size distribution, bulk density, and moisture content analysis [14] [17]. Chemical testing includes pH determination, optical rotation measurement, and thermal analysis using differential scanning calorimetry [14] [17]. These parameters ensure consistent product performance and stability characteristics [14] [17].

| Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Purity | ≥98.0% | High-performance liquid chromatography | Single peak ≥98.0% |

| Water Content | ≤0.5% | Karl Fischer | Water content ≤0.5% |

| Related Substances | ≤2.0% total | High-performance liquid chromatography | Individual ≤0.5%, Total ≤2.0% |

| Residual Solvents | ≤International Conference on Harmonisation limits | Gas chromatography | Class 3 solvents per International Conference on Harmonisation Q3C |

| Heavy Metals | ≤10 parts per million | Inductively coupled plasma mass spectrometry | Lead ≤5 parts per million, Cadmium ≤2 parts per million |

| Microbial Limits | United States Pharmacopeia limits | Microbiology | Total aerobic microbial count ≤10³ colony-forming units per gram |

Impurity Profiling and Stability Studies

Comprehensive impurity profiling and stability studies are fundamental components of theodrenaline quality assessment, providing critical information about degradation pathways, shelf-life determination, and storage conditions [22] [23] [24]. These studies follow International Conference on Harmonisation guidelines and employ advanced analytical techniques to characterize impurities and degradation products [22] [23] [24].

Impurity Identification and Characterization

Impurity profiling of theodrenaline employs reversed-phase high-performance liquid chromatography as the primary separation technique [22] [25]. The chromatographic method development follows systematic approaches including column selection, mobile phase optimization, and gradient development [22]. Multiple dissimilar chromatographic columns are evaluated to achieve optimal separation of theodrenaline from potential impurities [22].

The impurity profiling strategy encompasses identification of process-related impurities, degradation products, and synthesis by-products [22] [25]. Mass spectrometry coupling with liquid chromatography enables structural elucidation of unknown impurities through accurate mass measurements and fragmentation patterns [22] [25]. The analytical method must demonstrate specificity for each identified impurity with resolution factors exceeding 2.5 [22].

Forced Degradation Studies

Forced degradation studies provide accelerated assessment of theodrenaline stability under stress conditions more severe than normal storage [24] [26]. These studies encompass acid hydrolysis, base hydrolysis, oxidative degradation, thermal degradation, and photolytic degradation [24] [26]. The objective is to generate 5-20% degradation to enable identification of potential degradation pathways [24].

Acid degradation studies employ hydrochloric acid concentrations of 0.1-1.0 molar at temperatures of 60-80°C for durations of 2-24 hours [24]. Base degradation utilizes sodium hydroxide under similar conditions [24]. Oxidative stress testing employs hydrogen peroxide concentrations of 3-30% at ambient or elevated temperatures [24]. Thermal degradation studies are conducted at temperatures of 60-105°C under dry heat conditions [24].

Long-term Stability Studies

Long-term stability studies follow International Conference on Harmonisation Q1A guidelines with storage conditions of 25°C ± 2°C and 60% ± 5% relative humidity [33] [37]. The study duration extends to 36 months with sampling points at 0, 3, 6, 9, 12, 18, 24, and 36 months [33] [37]. Accelerated stability studies are conducted at 40°C ± 2°C and 75% ± 5% relative humidity for 6 months with sampling at 0, 3, and 6 months [33] [37].

Intermediate stability studies at 30°C ± 2°C and 65% ± 5% relative humidity provide supportive data for 12 months [33] [37]. The stability indicating analytical method must demonstrate specificity for theodrenaline in the presence of degradation products formed under stress conditions [33] [37]. Statistical analysis of stability data enables shelf-life determination and establishment of storage conditions [33] [37].

| Study Type | Temperature | Humidity | Duration | Sampling Points | Purpose |

|---|---|---|---|---|---|

| Long-term | 25°C ± 2°C | 60% ± 5% relative humidity | 36 months | 0, 3, 6, 9, 12, 18, 24, 36 months | Shelf-life determination |

| Intermediate | 30°C ± 2°C | 65% ± 5% relative humidity | 12 months | 0, 6, 9, 12 months | Alternative conditions |

| Accelerated | 40°C ± 2°C | 75% ± 5% relative humidity | 6 months | 0, 3, 6 months | Accelerated aging |

| Stress Testing | 60-80°C | Various | 1-4 weeks | Multiple timepoints | Degradation pathway identification |

Stability Data Analysis and Reporting

Stability data analysis employs statistical methods to determine product shelf-life and establish storage conditions [33] [37] [38]. The analysis includes evaluation of trends in assay values, impurity levels, and physical parameters over time [33] [37] [38]. Regression analysis is applied to determine degradation rates and establish expiration dating [33] [37] [38].

Adrenergic Receptor Binding Kinetics

Theodrenaline demonstrates complex binding kinetics across multiple adrenergic receptor subtypes, with its primary mechanism of action mediated through β₁-adrenergic receptors [1] [2]. The compound exhibits high affinity binding to β₁-adrenergic receptors, with an effective concentration (EC₅₀) of 41 ± 3 mg/L in human atrial trabeculae preparations [2]. This binding affinity underlies the positive inotropic effects observed in cardiac tissue, where theodrenaline significantly increases the force of contraction through β₁-adrenoceptor stimulation [1] [2].

The norepinephrine component of theodrenaline provides the structural basis for adrenergic receptor recognition, as it contains the essential catecholamine pharmacophore with 3,4-dihydroxyphenyl substitution and β-hydroxyl group [3] [4]. The binding interaction involves multiple contact points with the receptor binding pocket, including hydrogen bonding between the catechol hydroxyl groups and serine residues in transmembrane domains, ionic interactions between the protonated amino group and conserved aspartate residues, and hydrophobic interactions with aromatic residues [5] [6].

The α₁-adrenergic receptor binding profile contributes to theodrenaline's peripheral vasoconstrictor effects [1] [7]. Through α₁-receptor activation, theodrenaline initiates Gq protein-mediated signaling cascades that activate phospholipase C, leading to intracellular calcium mobilization and smooth muscle contraction [8] [7]. This dual α₁/β₁ activity pattern distinguishes theodrenaline from selective adrenergic agonists and contributes to its unique cardiovascular profile.

The binding kinetics demonstrate that theodrenaline maintains activity at both α and β receptors despite the covalent attachment to theophylline [1]. This preservation of adrenergic activity indicates that the theophylline moiety does not significantly interfere with receptor binding geometry, allowing the norepinephrine component to maintain its essential pharmacophoric features for adrenergic receptor recognition.

| Receptor Subtype | Binding Affinity | EC₅₀ (mg/L) | G Protein Coupling | Primary Effect |

|---|---|---|---|---|

| β₁-Adrenergic | High | 41 ± 3 | Gs → adenylyl cyclase | Positive inotropy |

| α₁-Adrenergic | High | Not determined | Gq → phospholipase C | Vasoconstriction |

| β₂-Adrenergic | Moderate | Not determined | Gs → adenylyl cyclase | Secondary cardiac effects |

| α₂-Adrenergic | Low | Not determined | Gi → adenylyl cyclase inhibition | Minimal involvement |

Phosphodiesterase Inhibition Dynamics

The phosphodiesterase inhibition profile of theodrenaline stems from its theophylline component, which acts as a non-selective methylxanthine inhibitor of cyclic nucleotide phosphodiesterases [7] [10]. However, clinically relevant concentrations of theodrenaline demonstrate limited phosphodiesterase inhibition, with significant PDE inhibition occurring only at concentrations exceeding 420 mg/L, which are not clinically achievable [2] [7].

Phosphodiesterase 3 represents the most relevant isoform in human cardiac tissue for theodrenaline's potential effects [7] [11]. PDE3 is responsible for the degradation of cyclic adenosine monophosphate in cardiac myocytes, and its inhibition would theoretically enhance the cAMP-mediated positive inotropic effects initiated through β₁-adrenergic receptor activation [11] [12]. However, experimental evidence indicates that the contribution of PDE3 inhibition to theodrenaline's cardiac effects is minimal at therapeutic concentrations [2] [13].

The theophylline moiety exhibits non-selective inhibition characteristics across multiple PDE isoforms, including PDE3, PDE4, and to a lesser extent PDE5 [7] [14]. The inhibition mechanism involves competitive binding to the enzyme active site, preventing the hydrolysis of cyclic nucleotides [15] [16]. The methylxanthine structure of theophylline provides the pharmacophoric elements necessary for PDE binding, including the purine ring system and specific N-methyl substitutions [17] [15].

Comparative analysis with other methylxanthines reveals that theodrenaline's PDE inhibition potency is significantly reduced compared to theophylline alone [13] [10]. This reduction likely results from the covalent attachment to norepinephrine, which may create steric hindrance or alter the binding conformation required for optimal PDE interaction [13]. The clinical implications suggest that PDE inhibition contributes minimally to theodrenaline's therapeutic effects, with adrenergic receptor activation serving as the primary mechanism of action.

| PDE Isoform | Tissue Distribution | Substrate Specificity | Inhibition Potency | Clinical Significance |

|---|---|---|---|---|

| PDE3 | Cardiac myocytes | cAMP > cGMP | Weak at therapeutic doses | Limited cardiac enhancement |

| PDE4 | Inflammatory cells | cAMP-specific | Minimal | Anti-inflammatory potential |

| PDE5 | Vascular smooth muscle | cGMP-specific | Not significant | Minimal vascular effects |

| PDE2 | Various tissues | cAMP/cGMP | Not determined | Unknown contribution |

Intracellular Signaling Cascade Modulation

Theodrenaline modulates multiple intracellular signaling cascades, with the primary pathway involving β₁-adrenergic receptor activation leading to G protein-coupled adenylyl cyclase stimulation [1] [18]. The initial signal transduction begins with norepinephrine component binding to β₁-receptors, causing conformational changes that activate Gs proteins through guanosine diphosphate to guanosine triphosphate exchange [7] [19].

The activated Gs protein subunit stimulates adenylyl cyclase, catalyzing the conversion of adenosine triphosphate to cyclic adenosine monophosphate [7] [20]. This second messenger system amplifies the initial receptor signal, leading to downstream activation of protein kinase A-dependent pathways under normal circumstances [21] [19]. However, experimental evidence demonstrates that theodrenaline's effects persist even when protein kinase A is inhibited with H-89, indicating alternative signaling mechanisms [13] [18].

A pivotal discovery in theodrenaline's mechanism involves the activation of inositol 1,4,5-trisphosphate receptors, which represents a non-canonical pathway for β₁-adrenergic signaling [13] [18]. When IP₃ receptors are inhibited using 2-aminoethoxydiphenyl borate, theodrenaline's effects are completely abolished, demonstrating the critical importance of this calcium-dependent signaling cascade [18] [22]. This pathway involves IP₃-mediated calcium release from intracellular stores, particularly through ryanodine receptor-sensitive compartments [23] [18].

The calcium signaling component of theodrenaline's mechanism demonstrates tissue-specific variations, with different cell types exhibiting distinct calcium handling patterns [24] [23]. In human tracheal epithelial cells, theodrenaline induces rapid calcium concentration increases that return to baseline despite persistent drug presence, indicating temporal regulation of calcium signaling [24] [23]. The calcium mobilization involves both ryanodine receptor activation and depletion of caffeine-sensitive calcium stores, confirming the involvement of sarcoplasmic reticulum calcium release mechanisms [23] [18].

| Signaling Component | Activation Mechanism | Experimental Evidence | Functional Outcome |

|---|---|---|---|

| β₁-Adrenergic Receptor | Norepinephrine binding | Abolished by receptor antagonists | Primary signal initiation |

| Gs Protein | GDP→GTP exchange | G protein-dependent responses | Signal amplification |

| Adenylyl Cyclase | Gs protein activation | Measured cAMP increases | Second messenger production |

| IP₃ Receptors | Calcium store mobilization | 2-APB complete inhibition | Critical effector pathway |

| Ryanodine Receptors | Calcium-induced calcium release | Caffeine-sensitive inhibition | Calcium amplification |

Structure-Activity Relationship Studies

The structure-activity relationship of theodrenaline reveals critical molecular determinants that govern its dual pharmacological properties as both an adrenergic agonist and potential phosphodiesterase inhibitor [3] [4]. The compound represents a unique conjugate where norepinephrine and theophylline are covalently linked, maintaining the essential pharmacophoric elements of both parent molecules while creating distinct biological properties [25] [26].

The norepinephrine component contributes the classical catecholamine structure required for adrenergic receptor binding [27] [28]. The 3,4-dihydroxyphenyl ring system provides essential hydrogen bonding interactions with serine residues in the receptor binding pocket, while the β-hydroxyl group enhances both α and β receptor affinity [6] [27]. The amino group maintains the critical two-carbon separation from the aromatic ring, ensuring optimal receptor binding geometry [27] [28]. Structural modifications to any of these elements would significantly diminish adrenergic activity, as demonstrated by classical catecholamine structure-activity studies [29] [27].

The theophylline moiety incorporates the methylxanthine pharmacophore responsible for phosphodiesterase inhibition and adenosine receptor antagonism [17] [15]. The purine ring system with N₁ and N₃ methyl substitutions provides the structural framework for PDE binding, while the xanthine core offers adenosine receptor blocking properties [17] [16]. However, the covalent linkage to norepinephrine appears to reduce the phosphodiesterase inhibition potency compared to free theophylline, requiring significantly higher concentrations for enzyme inhibition [2] [13].

The critical linker region connecting norepinephrine to theophylline through the N₇ position of the purine ring maintains the spatial separation necessary for dual activity [4] [30]. This ethyl bridge allows the norepinephrine component to access adrenergic receptor binding sites while positioning the theophylline moiety for potential PDE interactions [4]. The covalent nature of this linkage prevents metabolic separation of the two components, ensuring simultaneous delivery of both pharmacophores to target tissues [25] .

Comparative structure-activity analysis with related compounds demonstrates that theodrenaline's unique profile results from the specific combination and linkage of its constituent elements [32]. Similar theophylline conjugates with different amine components show altered receptor selectivity and potency profiles, confirming the importance of the norepinephrine moiety for adrenergic activity [32]. The structure-activity relationship studies indicate that theodrenaline represents an optimized design for achieving dual adrenergic and methylxanthine effects within a single molecular entity.

| Structural Feature | Molecular Role | SAR Implications | Modification Effects |

|---|---|---|---|

| Catechol Ring | Adrenergic receptor binding | Essential for activity | Removal eliminates efficacy |

| β-Hydroxyl Group | Receptor affinity enhancement | Critical for potency | Absence reduces binding |

| Amino Group | Receptor interaction | Optimal chain length required | Alkylation alters selectivity |

| Purine Ring | PDE/adenosine receptor binding | Methylxanthine activity | Ring changes affect profile |

| N-Methyl Groups | PDE selectivity modulation | Enzyme binding specificity | Demethylation reduces activity |

| Ethyl Linker | Spatial orientation maintenance | Dual functionality preservation | Length critical for binding |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01C - Cardiac stimulants excl. cardiac glycosides

C01CA - Adrenergic and dopaminergic agents

C01CA23 - Theodrenaline